2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate
Description
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is a bifunctional ester compound containing both a prop-2-enoate (acrylate) moiety and a 3-chloropropanoyloxy ethyl group. The acrylate group confers reactivity towards polymerization, while the 3-chloropropanoyl substituent introduces electrophilicity, enabling nucleophilic substitution or crosslinking reactions. Its applications may span polymer chemistry, coatings, or pharmaceuticals, leveraging the dual reactivity of its functional groups.
Properties
CAS No. |
146790-32-1 |
|---|---|
Molecular Formula |
C8H11ClO4 |
Molecular Weight |
206.62 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-2-7(10)12-5-6-13-8(11)3-4-9/h2H,1,3-6H2 |
InChI Key |
OJNTXPNKAGZBAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Prop-2-enoic acid+3-Chloropropanoyl chloride→2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield prop-2-enoic acid and 3-chloropropanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted propanoyl esters.
Hydrolysis: Products are prop-2-enoic acid and 3-chloropropanoic acid.
Polymerization: Polymers with varying molecular weights and properties.
Scientific Research Applications
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloropropanoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The prop-2-enoate moiety can participate in radical polymerization, leading to the formation of polymeric materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Reactivity The 3-chloropropanoyloxy group in the target compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) compared to non-halogenated analogs like ethyl (2Z)-3-(furan-2-yl)prop-2-enoate . This contrasts with cyano-substituted acrylates (e.g., in and ), where electron-withdrawing cyano groups promote Michael addition or cyclization reactions. The acrylate group enables radical polymerization, similar to other derivatives, but the chloro substituent may introduce steric hindrance or alter copolymerization kinetics versus smaller groups (e.g., methoxy in ).
Applications Pharmaceutical Potential: Unlike the Alzheimer’s-targeted compound in , the target lacks reported bioactive moieties (e.g., piperidinyl-naphthyl). However, its chloro group could serve as a handle for drug conjugate synthesis. Materials Science: The chloro group may enable crosslinking in polymers, contrasting with the PEG-like chain in , which enhances solubility. The dimethoxyphenyl derivative in exhibits crystallinity for optoelectronic applications, a trait less likely in the amorphous chloroester.
This contrasts with stable ether-linked substituents in or aromatic groups in .
Research Findings and Limitations
- Gaps in Data : Experimental data (e.g., melting points, polymerization rates) for the target compound are absent in the evidence, limiting quantitative comparisons.
- Structural Insights : Crystallographic studies (e.g., ) highlight how aryl substituents stabilize acrylate conformations, whereas the chloroester’s flexibility may reduce crystallinity.
- Toxicity : Chlorinated compounds (e.g., methallyl chloride in ) often exhibit higher toxicity, suggesting the target may require rigorous safety profiling.
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